Cumyl-nbminaca is a synthetic cannabinoid that belongs to the class of indazole-3-carboxamide compounds. It is structurally related to other synthetic cannabinoids and is primarily used in research settings. The compound has gained attention due to its psychoactive properties and potential for abuse, leading to its classification as a novel psychoactive substance in various jurisdictions. Its detection in herbal incense products has raised concerns regarding public health and safety.
Cumyl-nbminaca was first identified in illicit drug samples, with reports indicating its presence in Europe around 2019. It is synthesized in laboratories and often sold as a designer drug, making it difficult to regulate and monitor. The compound is not typically found in routine toxicological screenings, necessitating advanced analytical methods for its detection.
Cumyl-nbminaca is classified as a synthetic cannabinoid receptor agonist. It acts on the cannabinoid receptors in the brain, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. Due to its structural similarities with other synthetic cannabinoids, it falls under the broader category of new psychoactive substances.
The synthesis of cumyl-nbminaca involves several chemical reactions that typically include the formation of the indazole core followed by the introduction of various functional groups. Detailed synthetic routes are often proprietary or unpublished, but general methods include:
The synthesis process may utilize various reagents and catalysts, and conditions such as temperature and pressure are optimized for yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to verify the structure of cumyl-nbminaca during synthesis.
Cumyl-nbminaca has a complex molecular structure characterized by an indazole core with a carboxamide functional group. Its molecular formula is C₁₈H₂₃N₃O, with a molecular weight of approximately 299.4 g/mol.
The compound's structure can be represented as follows:
Cumyl-nbminaca undergoes various chemical reactions, particularly during metabolism within biological systems. Key metabolic pathways include:
These reactions are facilitated by liver enzymes, primarily cytochrome P450 enzymes, which play a crucial role in drug metabolism. The identification of metabolites is essential for toxicological studies and forensic analysis.
Cumyl-nbminaca exerts its effects primarily through agonism at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the action of endogenous cannabinoids, leading to various physiological effects such as altered mood, perception, and cognition.
Research indicates that cumyl-nbminaca may exhibit higher affinity for CB1 receptors compared to natural cannabinoids, potentially resulting in more pronounced psychoactive effects. Studies have shown that it can activate signaling pathways associated with these receptors.
Cumyl-nbminaca is primarily used in research settings to study its pharmacological properties and effects on cannabinoid receptors. It serves as a reference compound in toxicology studies aimed at understanding the metabolism and potential health risks associated with synthetic cannabinoids.
Additionally, it is utilized in forensic science for developing analytical methods to detect synthetic cannabinoids in biological samples, contributing to public health monitoring efforts related to drug abuse trends.
Cumyl-NBMINACA (chemical name: 1-(bicyclo[2.2.1]heptan-2-yl)methyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide) was first documented in a 2013 patent (WO 2014167530) by Bowden and Williamson, which described cannabinoid compounds for potential therapeutic applications such as pain management and mood disorders [6]. The patent outlined two primary synthetic routes:
Table 1: Key Synthetic Methods for Cumyl-NBMINACA
Method | Key Reagents | Isomeric Ratio (endo:exo) |
---|---|---|
Nucleophilic substitution | 1-(chloromethyl)norbornane, 2-phenylpropan-2-amine | 20:80 |
Reductive amination | Norbornane-2-carbaldehyde, sodium cyanoborohydride | 30:70 |
Cumyl-NBMINACA first appeared in European illicit markets in February 2021, identified by German forensic laboratories in seized herbal blends [6] [4]. Its emergence followed the scheduling of earlier cumyl-containing synthetic cannabinoids (e.g., Cumyl-PeGaClone) under Germany’s Neue-psychoaktive-Stoffe-Gesetz (NpSG) in 2019, highlighting its role as a legal alternative [4]. Key market trends include:
Table 2: Illicit Market Presence of Cumyl-NBMINACA (2021–2023)
Country | First Seizure | Primary Form | Notable Seizures |
---|---|---|---|
Germany | February 2021 | Herbal blends (12g) | Online vendor purchases |
Netherlands | October 2021 | Powder (300g) | Customs interception |
Hungary | 2022 | Impregnated paper | Prison smuggling operations |
Figure: Geographic distribution of Cumyl-NBMINACA seizures in Europe (2021–2023)
Regulatory actions unfolded in three phases:
Table 3: Legislative Timeline for Cumyl-NBMINACA
Date | Jurisdiction | Action | Outcome |
---|---|---|---|
July 2019 | Germany | NpSG amendment (γ-carbolinone cores) | Precursor control |
February 2021 | EU | EMCDDA early warning notification | Risk assessment initiation |
July 2021 | China | Generic SC ban | Supply chain disruption |
2023 | EU | Annex I inclusion (Council Decision) | Criminalization across member states |
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6